molecular formula C5H9NO4 B135756 Methyl 4-nitrobutyrate CAS No. 13013-02-0

Methyl 4-nitrobutyrate

Cat. No. B135756
CAS RN: 13013-02-0
M. Wt: 147.13 g/mol
InChI Key: UBSPKGKFFQKZJB-UHFFFAOYSA-N
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Description

Methyl 4-nitrobutyrate is a derivative of butyric acid . It is also known as 4-Nitrobutyric acid methyl ester . The compound has a molecular weight of 147.13 .


Synthesis Analysis

Methyl 4-nitrobutyrate can be synthesized from nitromethane and acrylic acid methyl ester . Another method involves the reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition .


Molecular Structure Analysis

The linear formula of Methyl 4-nitrobutyrate is O2N(CH2)3CO2CH3 . The compound has a molecular weight of 147.13 .


Chemical Reactions Analysis

Methyl 4-nitrobutyrate can react with aldehydes in an enantioselective Henry addition .


Physical And Chemical Properties Analysis

Methyl 4-nitrobutyrate is a liquid with a refractive index of 1.438 (lit.) . It has a boiling point of 106-110 °C/9 mmHg (lit.) and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of γ-Nitro Aliphatic Esters

Methyl 4-nitrobutanoate serves as a precursor in the synthesis of γ-nitro aliphatic esters. A study published in Molecules journal details a protocol for the direct synthesis of γ-nitrobutyric acid methyl esters under microwave irradiation, which significantly reduces reaction times from days to minutes compared to conventional methods .

Development of Biocatalysts

Research aimed at developing biocatalysts for the resolution of racemic amino methyl esters has utilized Methyl 4-nitrobutanoate. The compound is involved in the preparation of nitro methyl esters derived from 1,4-addition of nitroalkanes, which are important intermediates in the production of various pharmaceuticals .

Organic Synthesis Teaching

This compound is also valuable in academic settings, serving as an example or reagent in teaching organic synthesis techniques and reactions to chemistry students.

Synthesis of γ-Nitro Aliphatic Methyl Esters - Molecules Journal Synthesis of Nitro Aliphatic Methyl Esters Via Michael Additions - MDPI

Safety and Hazards

Methyl 4-nitrobutyrate is classified as a combustible liquid . It has a flash point of 185.0 °F - closed cup . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition, was studied . This reaction results in a new, highly versatile family of chiral building blocks due to the presence of three different functional groups on the molecule . These products have potential applications in the synthesis of nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones .

properties

IUPAC Name

methyl 4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPKGKFFQKZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156362
Record name Butyric acid, 4-nitro-, methyl ester
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-nitrobutyrate

CAS RN

13013-02-0
Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes methyl 4-nitrobutyrate a useful reagent in organic synthesis?

A1: Methyl 4-nitrobutyrate is a bifunctional C4 building block, offering diverse reactivity due to its ester and nitro groups. It participates in various reactions, including nitroaldol condensations [], Michael additions [], and ketone acylations []. This versatility makes it valuable for constructing complex molecules.

Q2: How is methyl 4-nitrobutyrate synthesized?

A2: A common method involves the Michael addition of nitromethane to methyl acrylate []. This reaction can be extended to other primary and secondary nitroalkanes, providing a general route to various 4-nitrobutanoate esters.

Q3: Can the nitro group in methyl 4-nitrobutyrate be further functionalized?

A3: Yes, the nitro group can be reduced to an amine, which can then be transformed into various nitrogen-containing functional groups. For example, in the synthesis of (±)-stemoamide, the nitro group in a methyl 4-nitrobutyrate derivative is converted to a ketone and subsequently used for reductive amination to construct a seven-membered ring [].

Q4: What are some specific examples of using methyl 4-nitrobutyrate in the synthesis of complex molecules?

A4: Methyl 4-nitrobutyrate plays a crucial role in synthesizing various natural products and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Sinefungin, an antifungal and antitumor antibiotic []. It has also been utilized in the development of chiral building blocks for the synthesis of γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones [].

Q5: Can methyl 4-nitrobutyrate be used in asymmetric synthesis?

A5: Yes, researchers have successfully employed methyl 4-nitrobutyrate in enantioselective reactions. Notably, a Cu(II)-amino pyridine complex catalyzes the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes [, ]. This methodology allows access to enantiomerically enriched building blocks with diverse applications.

Q6: Are there any limitations or challenges associated with using methyl 4-nitrobutyrate in synthesis?

A6: While a versatile reagent, reactions involving methyl 4-nitrobutyrate can sometimes lead to side products. For instance, in the synthesis of 1,3,4-trisubstituted benzenes, a minor amount of phenol derivatives is observed alongside the desired product []. Optimizing reaction conditions and exploring alternative synthetic strategies can help address these challenges.

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